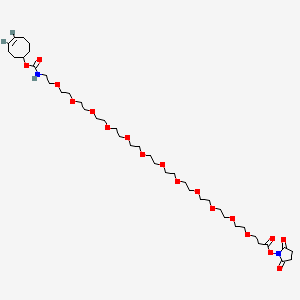
Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride is a chemical compound with the molecular formula C11H15ClINO2 . It is a solid substance and is typically stored in a dark place under an inert atmosphere at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14INO2.ClH/c1-2-15-11(14)7-10(13)8-3-5-9(12)6-4-8;/h3-6,10H,2,7,13H2,1H3;1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and the connectivity between them.Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 355.6 . It is typically stored in a dark place under an inert atmosphere at room temperature .Scientific Research Applications
Spectroscopic and Diffractometric Study
Research involving spectroscopic and diffractometric techniques has been applied to investigate polymorphism in pharmaceutical compounds. These methods can reveal detailed structural information, crucial for understanding the physical and chemical properties of compounds like Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride (Vogt et al., 2013).
Corrosion Inhibition
New diamine derivatives have been synthesized and investigated for their inhibitive action against corrosion, a study relevant to industrial applications. Such research methodologies could potentially be applied to this compound to understand its corrosion inhibition properties (Herrag et al., 2010).
Molecular Docking and Biological Potentials
Studies involving the synthesis of new chemical derivatives, followed by molecular docking and assessment of biological activities, can provide insights into the therapeutic potentials of compounds. Research in this area can guide the exploration of this compound for similar applications (Borik & Hussein, 2021).
Biocatalysis in Drug Metabolism
The application of biocatalysis for the preparation of mammalian metabolites of pharmaceutical compounds offers an efficient way to study drug metabolism. This approach could be relevant for understanding the metabolic pathways and potential therapeutic uses of this compound (Zmijewski et al., 2006).
Synthesis and Characterization for Antimicrobial Activity
Research on the synthesis and characterization of chemical compounds with potential antimicrobial activity highlights the importance of chemical modification and testing for identifying new therapeutic agents. Techniques used in such studies could be applied to assess the antimicrobial potential of this compound (Doraswamy & Ramana, 2013).
Safety and Hazards
Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
ethyl 2-amino-3-(4-iodophenyl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14INO2.ClH/c1-2-15-11(14)10(13)7-8-3-5-9(12)6-4-8;/h3-6,10H,2,7,13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYFEYLKEKZNMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)I)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClINO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(4-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2696373.png)



![6-bromo-7'-methoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione](/img/structure/B2696380.png)
![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-bis(trifluoromethyl)benzamide](/img/structure/B2696381.png)



![2-(2-Oxaspiro[3.3]heptan-6-yl)ethanol](/img/structure/B2696385.png)
